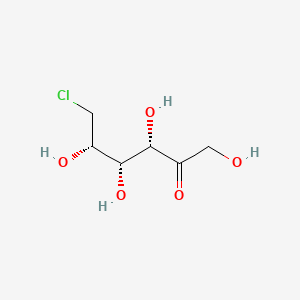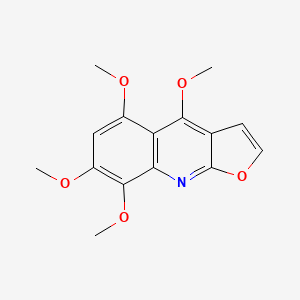
Acronycidine
Vue d'ensemble
Description
Elle a été isolée pour la première fois des plantes Acronychia baueri et Melicope fareana par Price et ses collègues du CSIRO, en Australie, en 1950 . Ce composé est connu pour son activité antipaludique, étant efficace contre les souches de Plasmodium falciparum sensibles et résistantes à la chloroquine .
Applications De Recherche Scientifique
5,7,8-Trimethoxydictamnine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of furoquinoline alkaloids.
Biology: Its antimalarial activity makes it a valuable compound for studying the mechanisms of drug resistance in Plasmodium falciparum.
Medicine: Research into its potential therapeutic applications, particularly in treating malaria, is ongoing.
Industry: It may have applications in the development of new antimalarial drugs and other pharmaceuticals.
Orientations Futures
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5,7,8-Triméthoxydictamnine implique la méthoxylation d'un précurseur furoquinoléine. Les voies de synthèse spécifiques et les conditions de réaction sont détaillées dans diverses sources de littérature chimique. En général, le processus implique l'utilisation de réactifs méthoxy dans des conditions contrôlées pour obtenir la substitution souhaitée sur le cycle furoquinoléine .
Méthodes de production industrielle
Les méthodes de production industrielle de la 5,7,8-Triméthoxydictamnine ne sont pas largement documentées, mais elles impliquent probablement des voies de synthèse similaires à celles utilisées en laboratoire, redimensionnées pour des volumes de production plus importants. Le processus exigerait un contrôle strict des conditions de réaction pour garantir un rendement et une pureté élevés du produit final .
Analyse Des Réactions Chimiques
Types de réactions
La 5,7,8-Triméthoxydictamnine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes méthoxy ou le cycle furoquinoléine.
Réduction : Cette réaction peut réduire le cycle quinoléine, modifiant potentiellement son activité biologique.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures et un pH contrôlés pour garantir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes méthoxy modifiés, tandis que les réactions de substitution peuvent produire une variété de composés furoquinoléine fonctionnalisés .
Applications de la recherche scientifique
La 5,7,8-Triméthoxydictamnine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle pour étudier la réactivité des alcaloïdes furoquinoléine.
Biologie : Son activité antipaludique en fait un composé précieux pour étudier les mécanismes de résistance aux médicaments dans Plasmodium falciparum.
Médecine : La recherche sur ses applications thérapeutiques potentielles, notamment dans le traitement du paludisme, est en cours.
Mécanisme d'action
Le mécanisme d'action de la 5,7,8-Triméthoxydictamnine implique son interaction avec des cibles moléculaires dans Plasmodium falciparum. On pense qu'elle interfère avec la capacité du parasite à détoxifier l'hème, un sous-produit de la digestion de l'hémoglobine, conduisant à l'accumulation d'hème toxique et à la mort subséquente du parasite . Les voies moléculaires et les cibles spécifiques impliquées dans ce processus sont encore à l'étude.
Mécanisme D'action
The mechanism of action of 5,7,8-Trimethoxydictamnine involves its interaction with molecular targets in Plasmodium falciparum. It is believed to interfere with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme and subsequent parasite death . The specific molecular pathways and targets involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Composés similaires
Dictamnine : Un autre alcaloïde furoquinoléine ayant une activité biologique similaire.
Skimmianine : Un composé apparenté aux propriétés antipaludiques.
Flindersiamine : Un autre alcaloïde quinoléine avec des applications thérapeutiques potentielles.
Unicité
La 5,7,8-Triméthoxydictamnine est unique en raison de ses substitutions méthoxy spécifiques, qui confèrent des propriétés chimiques et biologiques distinctes. Son efficacité contre les souches de Plasmodium falciparum sensibles et résistantes à la chloroquine la distingue des autres composés similaires .
Propriétés
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-43-7 | |
| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acronycidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of acronycidine and where is it found?
A1: this compound is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].
Q3: How is this compound synthesized?
A3: this compound can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield this compound [].
Q4: What are some key reactions that this compound undergoes?
A4: this compound is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other this compound derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which this compound belongs, can be converted into N-alkylfuroquinolones [].
Q5: What spectroscopic techniques are useful for characterizing this compound?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing this compound and its derivatives. For instance, the NMR spectra of isothis compound and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].
Q6: Are there any studies on the biosynthesis of this compound?
A6: Yes, research using radiolabeled precursors has provided insights into this compound biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, this compound showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


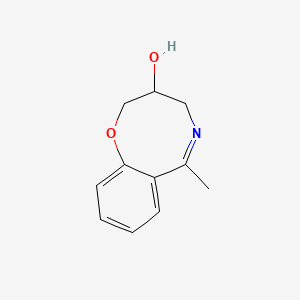
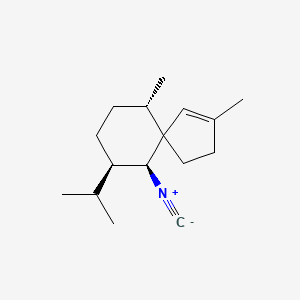
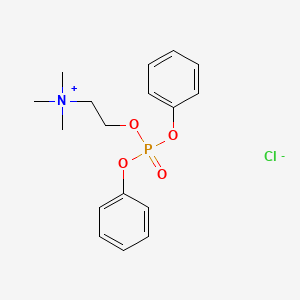
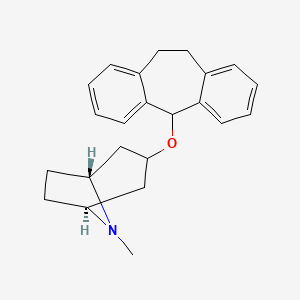
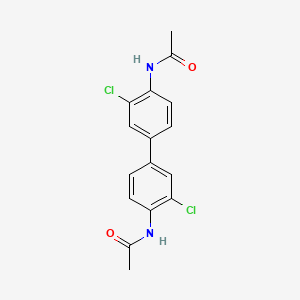
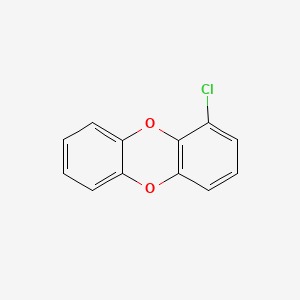
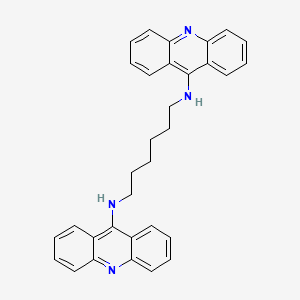
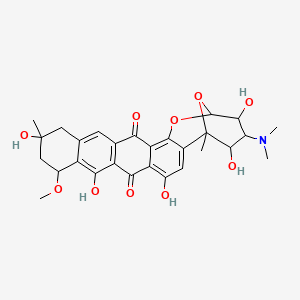
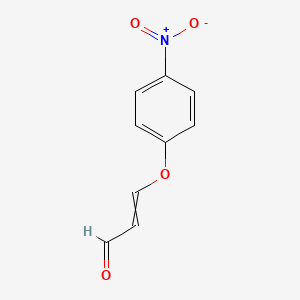
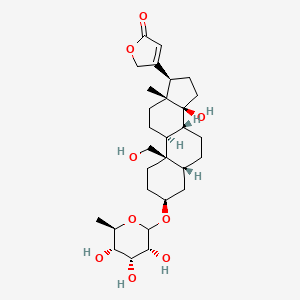
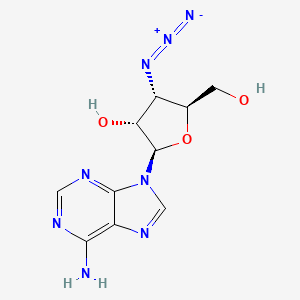
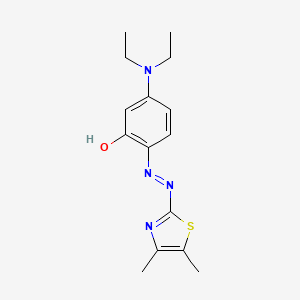
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
